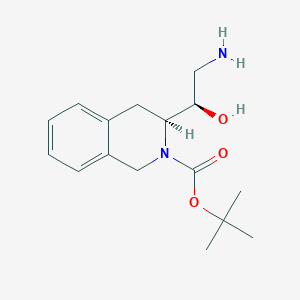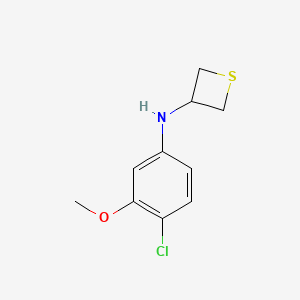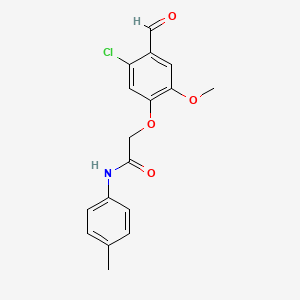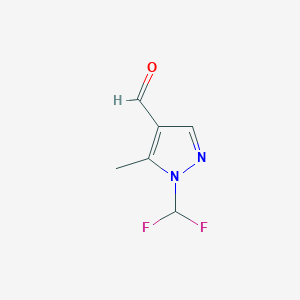
(S)-3-Cyclohexyl-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Cyclohexyl-2-(methylamino)propanoic acid is a chiral amino acid derivative with a cyclohexyl group attached to the alpha carbon and a methylamino group attached to the beta carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cyclohexyl-2-(methylamino)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylacetic acid.
Amidation: The carboxylic acid group of cyclohexylacetic acid is converted to an amide using methylamine.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the product is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Cyclohexyl-2-(methylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexyl alcohols or amines.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
(S)-3-Cyclohexyl-2-(methylamino)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter receptor function and cell signaling pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Cyclohexyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cell signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Similar Compounds
β-Methylamino-L-alanine (BMAA): A non-proteinogenic amino acid with neurotoxic properties.
N-Methyl-D-aspartic acid (NMDA): An amino acid derivative that acts as an agonist at NMDA receptors.
Uniqueness
(S)-3-Cyclohexyl-2-(methylamino)propanoic acid is unique due to its specific chiral structure and the presence of a cyclohexyl group, which imparts distinct chemical and biological properties. Unlike BMAA and NMDA, this compound has a cyclohexyl group that can influence its interaction with molecular targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2S)-3-cyclohexyl-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
GBMDYACPQYNUGA-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](CC1CCCCC1)C(=O)O |
Canonical SMILES |
CNC(CC1CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


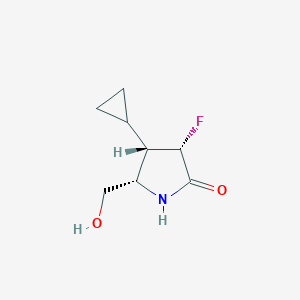
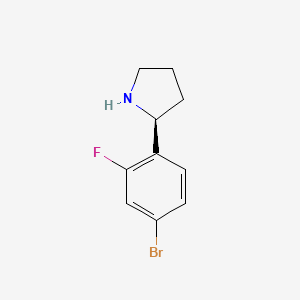

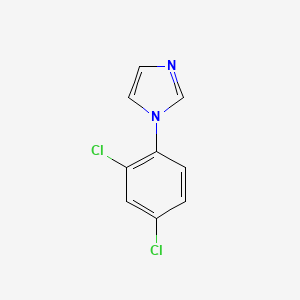
![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
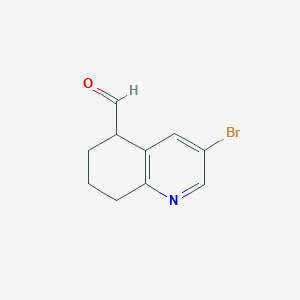
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
